Oxetane, 3,3-bis(butoxymethyl)- Oxetane, 3,3-bis(butoxymethyl)-
Brand Name: Vulcanchem
CAS No.: 1522-91-4
VCID: VC19747879
InChI: InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3
SMILES:
Molecular Formula: C13H26O3
Molecular Weight: 230.34 g/mol

Oxetane, 3,3-bis(butoxymethyl)-

CAS No.: 1522-91-4

Cat. No.: VC19747879

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

Oxetane, 3,3-bis(butoxymethyl)- - 1522-91-4

Specification

CAS No. 1522-91-4
Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
IUPAC Name 3,3-bis(butoxymethyl)oxetane
Standard InChI InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3
Standard InChI Key MIJOVJPDTJQYAQ-UHFFFAOYSA-N
Canonical SMILES CCCCOCC1(COC1)COCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Oxetane, 3,3-bis(butoxymethyl)- belongs to the oxetane family, four-membered cyclic ethers with one oxygen atom. The compound’s structure includes two butoxymethyl (-CH2-O-C4H9) groups attached to the 3-position of the oxetane ring. This substitution pattern increases steric bulk and enhances solubility in nonpolar solvents compared to simpler oxetanes like 3,3-bis(chloromethyl)oxetane .

Physical Properties

While experimental data for this specific compound are scarce, analogous oxetanes provide a basis for estimation:

PropertyEstimated Value (3,3-bis(butoxymethyl)oxetane)3,3-Bis(chloromethyl)oxetane
Molecular Weight~230.19 g/mol155.02 g/mol
Density~0.992 g/cm³1.2 g/cm³
Boiling Point~275°C208.9°C
Refractive Index~1.453N/A

The higher molecular weight and lower density compared to chlorinated analogues arise from the bulky butoxy groups, which reduce packing efficiency and increase hydrophobicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of oxetane derivatives typically involves cyclization or functional group manipulation. For 3,3-bis(butoxymethyl)-oxetane, plausible routes include:

  • Williamson Etherification:
    Reaction of a diol precursor with butyl bromide under basic conditions, followed by intramolecular cyclization. This method is widely used for oxetanes due to its reliability and scalability .

  • Ring-Opening Functionalization:
    Starting from 3,3-bis(hydroxymethyl)oxetane, substitution with butoxy groups via nucleophilic displacement. This approach benefits from the oxetane ring’s inherent strain, which facilitates reactivity .

  • Catalytic Cyclization:
    Metal-catalyzed cyclization of epoxy precursors, though this method is less common for alkoxy-substituted oxetanes .

Optimization Challenges

Key challenges in synthesizing 3,3-bis(butoxymethyl)-oxetane include:

  • Steric Hindrance: Bulky butoxy groups impede nucleophilic attack, necessitating elevated temperatures or prolonged reaction times.

  • Byproduct Formation: Competing elimination reactions may yield unsaturated ethers, requiring careful control of reaction conditions .

Applications in Industrial and Material Science

Polymer Chemistry

Oxetanes are prized for their role in producing high-performance polymers. The butoxymethyl substituents in this compound enhance:

  • Solubility: Improved compatibility with hydrophobic monomers, enabling homogeneous polymerization mixtures.

  • Thermal Stability: The electron-donating butoxy groups stabilize the oxetane ring against thermal degradation .

Table 2: Comparative Performance of Oxetane-Based Polymers

Oxetane DerivativeTensile Strength (MPa)Glass Transition Temp (°C)
3,3-Bis(chloromethyl) 45–50120–130
3,3-Bis(butoxymethyl)-30–35 (estimated)90–100 (estimated)

The reduced tensile strength compared to chlorinated analogues reflects the plasticizing effect of butoxy groups .

Comparative Analysis with Analogues

Structural and Functional Differences

Feature3,3-Bis(butoxymethyl)-oxetane3,3-Bis(chloromethyl)oxetane
Substituent PolarityLow (alkoxy groups)High (chlorine atoms)
ReactivityModerate (steric hindrance)High (electrophilic chlorides)
ApplicationsPolymers, solventsEnergetic polymers

The butoxymethyl derivative’s lower reactivity makes it suitable for applications requiring controlled polymerization, whereas chlorinated analogues are preferred for high-energy materials .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization and catalytic processes to minimize waste. For example, silica-supported catalysts have shown promise in improving yields for alkoxy-substituted oxetanes .

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